molecular formula C12H15NO5S B099850 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 16257-64-0

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Cat. No.: B099850
CAS No.: 16257-64-0
M. Wt: 285.32 g/mol
InChI Key: UAFPTDLCLKLJKA-UHFFFAOYSA-N
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Description

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Biological Activities

  • p-Coumaric acid and its conjugates have shown significant bioactivities, including antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis effects. These activities suggest the potential of similar structures, like the one , in various therapeutic applications. The conjugation of p-coumaric acid significantly enhances its biological activities, though the high activity but low absorption of its conjugates presents a challenge for effective utilization (Pei et al., 2016).

Environmental Persistence and Toxicology

  • Perfluorinated acids (PFAs) , including perfluorinated carboxylates and sulfonates, share structural similarities with the compound , particularly in their persistence and environmental behavior. The bioaccumulation potential of PFAs has been critically reviewed, highlighting the environmental and health concerns associated with these compounds. The comparison and analysis of PFAs can provide insights into the environmental impact and regulatory considerations for related chemical structures (Conder et al., 2008).

Anticancer Applications

  • Mafosfamide , a cyclophosphamide analog, demonstrates the therapeutic potential of compounds with a similar functional group arrangement. Its effectiveness in treating various cancer types through preclinical investigations and clinical trials underscores the significance of structural analogs in developing new anticancer agents (Mazur et al., 2012).

Biodegradation and Environmental Fate

  • The microbial degradation of polyfluoroalkyl chemicals in the environment, including the breakdown of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids, offers insights into the environmental fate of chemically related substances. Understanding the degradation pathways and half-lives can guide the assessment of environmental impacts and the development of mitigation strategies for compounds with similar structural features (Liu & Mejia Avendaño, 2013).

Lactic Acid Derivatives and Biotechnological Applications

  • The conversion of lactic acid into valuable chemicals, including pyruvic acid, acrylic acid, and lactate ester, through chemical and biotechnological routes, emphasizes the potential of hydroxycarboxylic acids in green chemistry. Similar compounds, by virtue of their functional groups and structural flexibility, may serve as precursors or intermediates in the synthesis of biodegradable polymers and other green chemicals (Gao et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that pyrrolidine derivatives have been used in drug discovery due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The pyrrolidine ring, which is a part of this compound, is a versatile scaffold for novel biologically active compounds . It is expected that this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFPTDLCLKLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942395
Record name 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

454473-66-6, 20275-18-7
Record name 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC165891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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